molecular formula C10H7Br2N B6265528 8-bromo-7-(bromomethyl)quinoline CAS No. 126145-70-8

8-bromo-7-(bromomethyl)quinoline

Cat. No.: B6265528
CAS No.: 126145-70-8
M. Wt: 301
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-(bromomethyl)quinoline is a quinoline derivative characterized by the presence of bromine atoms at the 8th and 7th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact through the use of greener solvents and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield aminomethylquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-7-(chloromethyl)quinoline
  • 8-Iodo-7-(iodomethyl)quinoline
  • 8-Fluoro-7-(fluoromethyl)quinoline

Uniqueness

8-Bromo-7-(bromomethyl)quinoline is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated quinoline derivatives . The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various chemical and biological applications.

Properties

CAS No.

126145-70-8

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

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